![molecular formula C11H10N6O2 B2563150 5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione CAS No. 956726-60-6](/img/structure/B2563150.png)
5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione
Descripción
5-Methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione is a hydantoin derivative characterized by a substituted imidazolidine-2,4-dione core. This structural motif is critical for interactions with biological targets, as evidenced by its analogs in pharmacological studies.
Propiedades
IUPAC Name |
5-methyl-5-[3-(tetrazol-1-yl)phenyl]imidazolidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6O2/c1-11(9(18)13-10(19)14-11)7-3-2-4-8(5-7)17-6-12-15-16-17/h2-6H,1H3,(H2,13,14,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERGTDHREWSFSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=CC=C2)N3C=NN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione typically involves multiple steps. One common synthetic route includes the reaction of 3-(1H-1,2,3,4-tetrazol-1-yl)benzaldehyde with 5-methylimidazolidine-2,4-dione under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The tetrazole ring and imidazolidine-2,4-dione core are known to interact with various enzymes and receptors, potentially leading to biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Key Compounds:
5-(4-(1H-Tetrazol-1-yl)phenyl)-3-(2-(2,4-difluorophenyl)-2-oxoethyl)-5-methylimidazolidine-2,4-dione (116) Structural Feature: Tetrazole at the para position on the phenyl ring, with an additional 2,4-difluorophenyl-acetyl substituent. Reported yield: 68% .
5-Methyl-5-[3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione Structural Feature: Trifluoromethyl (CF₃) group at the meta position. Impact: The electron-withdrawing CF₃ group increases electrophilicity and stabilizes the lactam ring via intramolecular hydrogen bonding. This enhances stability in diverse chemical environments .
3-((4-Amino-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-methyl-5-(naphthalen-2-yl)imidazolidine-2,4-dione (26) Structural Feature: Triazine-piperazinyl substituent. Impact: The bulky triazine group facilitates interactions with 5-HT6 receptors, demonstrating the role of extended aromatic systems in receptor binding . Comparison: The target compound’s tetrazole group offers a smaller, more polar substituent, likely favoring different target interfaces.
Table 1: Comparative Data for Imidazolidine-2,4-dione Derivatives
*Synthesis yield inferred from analog (116) in .
†Retention times for analogs in range from 3.04–5.10 min, reflecting substituent-dependent hydrophobicity.
Stability and Reactivity
- Lactam Stability : The trifluoromethyl derivative () demonstrates enhanced lactam ring stability due to intramolecular hydrogen bonding, whereas the tetrazole analog’s stability relies on resonance within the tetrazole ring.
- Synthetic Efficiency : Derivatives with electron-withdrawing groups (e.g., CF₃, tetrazole) generally achieve higher yields (~47–68%) compared to electron-donating substituents .
Actividad Biológica
5-Methyl-5-[3-(1H-1,2,3,4-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione (CAS No. 956726-60-6) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₁H₁₀N₆O₂
- Molecular Weight : 258.24 g/mol
- Density : 1.63 g/cm³ (predicted)
- pKa : 8.46 (predicted)
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For example:
Cell Line | IC₅₀ (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 5.36 | Induces G2/M phase arrest |
HepG2 | 6.51 | Down-regulates MMP2 and VEGFA expression |
The compound's efficacy was compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), showing comparable or superior activity in some cases .
The mechanism by which this compound exerts its biological effects involves several potential pathways:
- Enzyme Inhibition : The imidazolidine and tetrazole moieties may interact with specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Arrest : Evidence suggests that treatment with this compound leads to cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
- Apoptosis Induction : The compound may promote apoptosis in tumor cells by activating intrinsic pathways associated with cell death.
Study on MCF-7 Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC₅₀ value obtained was approximately 5.36 µg/mL, indicating potent anticancer activity. The study also reported that the compound down-regulated key proteins involved in cell survival and proliferation .
HepG2 Cell Line Evaluation
Another investigation focused on HepG2 liver cancer cells demonstrated an IC₅₀ of 6.51 µg/mL for the compound. This study highlighted its ability to inhibit the expression of matrix metalloproteinase 2 (MMP2) and vascular endothelial growth factor A (VEGFA), both critical for tumor metastasis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for synthesizing 5-methyl-5-[3-(1H-tetrazol-1-yl)phenyl]imidazolidine-2,4-dione and its analogs?
- Methodological Answer : The compound is synthesized via alkylation reactions, such as reacting 5-methyl-5-(3-(1H-tetrazol-1-yl)phenyl)imidazolidine-2,4-dione with halogenated ketones (e.g., 2-chloro-1-(2,4-difluorophenyl)ethan-1-one) under basic conditions. Cyclocondensation in phosphorous oxychloride (POCl₃) followed by hydrolysis is a critical step for intermediate formation . Optimization of reaction time and stoichiometry improves yields.
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirms substituent positions and coupling constants. For example, 1H NMR signals for the tetrazole phenyl group appear as distinct aromatic protons (~7.5–8.0 ppm) .
- UPLC-MS : Validates molecular weight and purity. The molecular ion peak ([M+H]⁺) is typically observed in high-resolution MS .
- X-ray crystallography : Used for analogs (e.g., 5-(4-fluorophenyl)-5-methyl-imidazolidine-2,4-dione) to resolve stereochemistry and confirm the imidazolidine-dione core .
Q. How are hydantoin derivatives like this compound typically functionalized for biological studies?
- Methodological Answer : Functionalization involves alkylation or acylation at the imidazolidine-dione nitrogen. For example, benzyl chlorides or chloroacetamides can introduce alkyl chains, while oxadiazole derivatives enhance antimicrobial activity. Post-synthetic modifications are monitored via TLC and purified via column chromatography .
Advanced Research Questions
Q. How can statistical experimental design principles optimize the synthesis of this compound and its derivatives?
- Methodological Answer : Factorial design or response surface methodology (RSM) identifies critical parameters (e.g., POCl₃ concentration, temperature, reaction time). For example, a 2³ factorial design could optimize cyclocondensation yield by testing variables like solvent polarity and catalyst loading. Computational tools (e.g., quantum chemical calculations) predict optimal conditions, reducing trial-and-error experimentation .
Q. What strategies resolve discrepancies between theoretical and experimental spectroscopic data during structural elucidation?
- Methodological Answer :
- Cross-validation : Combine NMR, MS, and X-ray data. For instance, if theoretical NMR chemical shifts (DFT-calculated) conflict with experimental data, re-examine solvent effects or tautomeric forms.
- Byproduct analysis : Unexpected peaks in NMR may indicate side reactions (e.g., indole formation from phenylhydrazine reactions ).
- Dynamic NMR : Resolve rotational barriers or conformational equilibria affecting spectral assignments .
Q. How can computational chemistry enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Docking studies : Model interactions between the tetrazole moiety and microbial enzyme active sites (e.g., dihydrofolate reductase).
- QSAR : Correlate substituent electronic properties (Hammett σ values) with antimicrobial activity. For example, electron-withdrawing groups on the tetrazole ring enhance activity by increasing electrophilicity .
- Reaction path searching : Tools like GRRM predict feasible pathways for synthesizing novel oxadiazole or thiadiazole derivatives .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Heat management : Exothermic steps (e.g., POCl₃ reactions) require controlled addition and cooling to prevent decomposition.
- Purification : Scale-up of column chromatography is inefficient; switch to recrystallization (e.g., using ethanol/water mixtures) for bulk purification.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
Data Contradiction and Validation
Q. How should researchers address conflicting bioactivity results in analogs of this compound?
- Methodological Answer :
- Dose-response curves : Confirm activity thresholds using multiple assays (e.g., MIC vs. time-kill studies for antimicrobial activity).
- Metabolic stability : Test if inactive derivatives are rapidly metabolized (e.g., via liver microsome assays).
- Crystallographic validation : Compare active vs. inactive analogs to identify structural motifs critical for binding .
Q. What experimental controls are critical when evaluating the stability of this compound under varying conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), light (ICH Q1B guidelines), and acidic/basic conditions to identify degradation products via LC-MS.
- Stability-indicating methods : Validate HPLC methods to separate degradation products (e.g., hydrolyzed dione or oxidized tetrazole) .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.